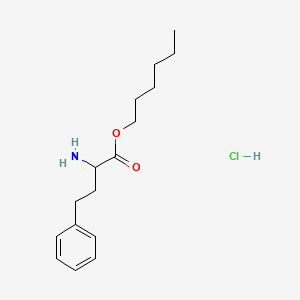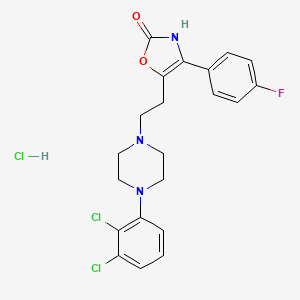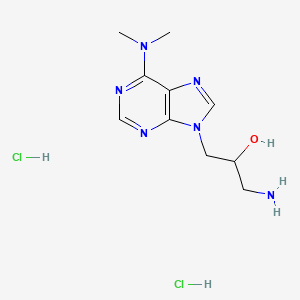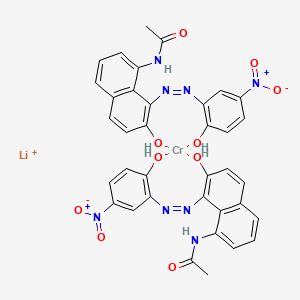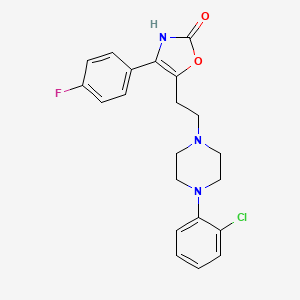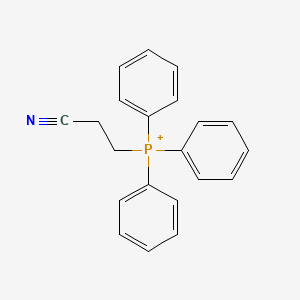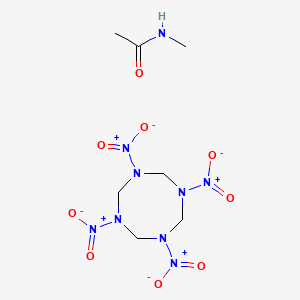
Disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate is a chemical compound with the molecular formula C8H10N2Na2O8S3. It is known for its unique structure, which includes sulphonyl and amino groups, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate typically involves the reaction of sulphonyl chloride with an amine derivative under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulphonyl groups to thiol groups.
Substitution: The amino and sulphonyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate has a wide range of applications in scientific research, including:
Biology: Employed in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate involves its interaction with various molecular targets and pathways. The sulphonyl and amino groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This can result in changes in cellular signaling pathways and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate include other sodium sulfinates such as:
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of sulphonyl and amino groups, which provides it with distinct reactivity and versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
94135-88-3 |
|---|---|
Molekularformel |
C8H10N2Na2O8S3 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
disodium;[4-(sulfonatomethylsulfamoyl)anilino]methanesulfonate |
InChI |
InChI=1S/C8H12N2O8S3.2Na/c11-19(12,13)5-9-7-1-3-8(4-2-7)21(17,18)10-6-20(14,15)16;;/h1-4,9-10H,5-6H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
OTGATJDRBGEMQH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)NCS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


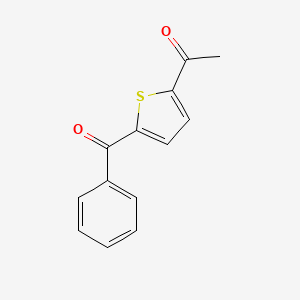
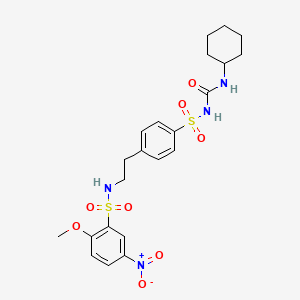

![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)

